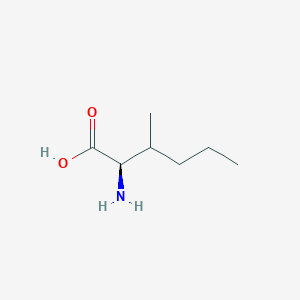

(2R)-2-Amino-3-methylhexanoic acid

Description

Significance of Non-Proteinogenic Branched-Chain Alpha-Amino Acids in Modern Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally incorporated into proteins during translation. nih.gov These compounds, numbering in the hundreds and including synthetically derived variants, are pivotal in modern research, particularly in drug discovery and development. researchgate.netnih.gov Their incorporation into peptide chains can significantly enhance the metabolic stability of peptide-based drug candidates, as they are not recognized by the same enzymes that degrade natural peptides. taylorandfrancis.com This increased stability can lead to improved pharmacokinetic properties, such as a longer plasma half-life. taylorandfrancis.com

Branched-chain alpha-amino acids (BCAAs), a subgroup of amino acids characterized by a branched side chain, are essential for various physiological functions. When these structural features are present in non-proteinogenic forms, they offer unique building blocks for creating novel bioactive molecules. NPAAs are instrumental in the development of peptide therapeutics, with their inclusion potentially improving stability, potency, permeability, and bioavailability. researchgate.net

Stereochemical Complexity and Importance within Amino Acid Analogues

The biological activity of amino acid analogues is often intrinsically linked to their stereochemistry. nih.govresearchgate.net Chirality, or the "handedness" of a molecule, can dictate how it interacts with biological targets such as enzymes and receptors, which are themselves chiral. acs.orgnih.gov For amino acids, the two main stereoisomers are designated as L- and D-enantiomers. While L-amino acids are the primary constituents of proteins in most living organisms, D-amino acids also play crucial biological roles, particularly in the cell walls of bacteria. acs.orgaimspress.com

The specific spatial arrangement of atoms, as in the (2R) configuration of (2R)-2-Amino-3-methylhexanoic acid, is critical. A change in stereochemistry can dramatically alter or even eliminate the biological effect of a molecule. nih.govresearchgate.net Therefore, the stereospecific synthesis and analysis of amino acid analogues are of paramount importance in medicinal chemistry and chemical biology to ensure the desired therapeutic effect and avoid off-target interactions.

Overview of Academic Research Perspectives on this compound

Academic research has begun to explore the potential of this compound and its analogues. While this specific compound is less extensively studied than some other non-proteinogenic amino acids, its structural features suggest potential applications. For instance, a related compound, (2S,3R)-2-amino-3-methylhexanoic acid, has been investigated. echemi.com

Research into similar non-proteinogenic amino acids has shown their utility as building blocks in the synthesis of complex molecules and as probes to study biological processes. The synthesis of various stereoisomers of amino acids, including those with a methyl group at the 3-position, is an active area of research. For example, methods for the synthesis of (3S)-3-aminomethyl-5-methylhexanoic acid have been developed, highlighting the interest in this class of compounds. google.com The unique structure of this compound makes it a candidate for incorporation into peptidomimetics and other bioactive scaffolds.

Chemical and Physical Properties of 2-Amino-3-methylhexanoic Acid

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 2-amino-3-methylhexanoic acid |

| SMILES | CCCC(C)C(C(=O)O)N |

| InChI | InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |

| InChIKey | KWSUGULOZFMUDH-UHFFFAOYSA-N |

Note: The properties listed above are for the general structure of 2-Amino-3-methylhexanoic acid. The specific properties of the (2R) stereoisomer may vary slightly. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSUGULOZFMUDH-PRJDIBJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Amino 3 Methylhexanoic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to create stereochemically defined molecules. This approach is particularly powerful for the synthesis of chiral amino acids like (2R)-2-Amino-3-methylhexanoic acid.

Multi-Step Chemical Pathways Incorporating Enzymatic Resolution

A common chemoenzymatic strategy involves the synthesis of a racemic mixture of the target amino acid or a precursor, followed by an enzymatic resolution step to separate the desired enantiomer. One such approach is the kinetic resolution of racemic amino acid esters using lipases. In this method, a racemic ester of 2-amino-3-methylhexanoic acid is subjected to hydrolysis catalyzed by a lipase, such as Pseudomonas lipase. The enzyme selectively hydrolyzes one of the enantiomers (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated. nih.gov

Another powerful chemoenzymatic method is the one-pot, two-enzyme catalyzed procedure for creating the stereogenic center at the α-carbon. This has been demonstrated in the synthesis of L-leucine, a structurally similar amino acid. The process involves the hydrolysis of a 2-keto ester followed by reductive amination, achieving total stereocontrol at the C-2 position. rsc.org

Dynamic kinetic resolution (DKR) offers a more efficient alternative, where the undesired enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. A transaminase-based DKR has been successfully applied to the preparation of β-branched aromatic α-amino acids, establishing two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov This strategy could be adapted for the synthesis of this compound from a corresponding α-keto acid.

| Enzymatic Resolution Strategy | Enzyme | Substrate | Product | Key Feature |

| Kinetic Resolution | Lipase (e.g., Pseudomonas lipase) | Racemic ester of 2-amino-3-methylhexanoic acid | This compound ester and (2S)-2-Amino-3-methylhexanoic acid | Selective hydrolysis of one enantiomer. nih.gov |

| Dynamic Kinetic Resolution | Transaminase | Racemic α-keto-β-methylhexanoic acid | This compound | In situ racemization of the undesired enantiomer, leading to a higher yield of the desired product. nih.gov |

Stereoselective Bromination and Ammonolysis Strategies

A classical chemical approach to α-amino acids that can be rendered stereoselective involves the bromination of a carboxylic acid at the α-position, followed by amination. For the synthesis of this compound, this would begin with 3-methylhexanoic acid. The Hell-Volhard-Zelinsky reaction can be used to introduce a bromine atom at the α-position, yielding 2-bromo-3-methylhexanoic acid. Subsequent reaction with ammonia (B1221849) (ammonolysis) replaces the bromine with an amino group.

To achieve stereoselectivity, a chiral auxiliary can be employed. For instance, the racemic 2-bromo-3-methylhexanoic acid can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by crystallization. Alternatively, asymmetric amination methods using chiral reagents can be employed to introduce the amino group with a specific stereochemistry.

A plausible synthetic sequence is outlined below:

α-Bromination: 3-Methylhexanoic acid is treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to yield racemic 2-bromo-3-methylhexanoic acid.

Resolution: The racemic bromo-acid is reacted with a chiral resolving agent, such as a single enantiomer of an amine (e.g., (R)-1-phenylethylamine), to form diastereomeric salts. These salts are then separated by fractional crystallization.

Ammonolysis: The desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure 2-bromo-3-methylhexanoic acid, which is then reacted with excess ammonia to produce this compound via an Sₙ2 reaction, which proceeds with inversion of configuration.

Phenylacetylation and Enzymatic Resolution Techniques

Another effective chemoenzymatic method involves the acylation of the amino group, often with a phenylacetyl group, followed by enzymatic resolution. The racemic 2-amino-3-methylhexanoic acid is first converted to N-phenylacetyl-2-amino-3-methylhexanoic acid. This derivative can then be subjected to enzymatic hydrolysis.

For example, Penicillin G acylase is an enzyme known to selectively hydrolyze the phenylacetyl group from the L-enantiomer of an N-acylated amino acid. This would leave the N-phenylacetyl derivative of the D-enantiomer (this compound) intact. The free L-amino acid and the acylated D-amino acid can then be separated. The phenylacetyl group can be subsequently removed from the desired enantiomer by chemical hydrolysis.

| Step | Description | Reagent/Enzyme | Intermediate/Product |

| 1. Phenylacetylation | The amino group of racemic 2-amino-3-methylhexanoic acid is protected with a phenylacetyl group. | Phenylacetyl chloride | Racemic N-phenylacetyl-2-amino-3-methylhexanoic acid |

| 2. Enzymatic Resolution | Selective hydrolysis of the phenylacetyl group from the L-enantiomer. | Penicillin G acylase | (2S)-2-Amino-3-methylhexanoic acid and N-phenylacetyl-(2R)-2-amino-3-methylhexanoic acid |

| 3. Deprotection | Removal of the phenylacetyl group from the desired enantiomer. | Acid hydrolysis | This compound |

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides powerful tools for establishing the absolute stereochemistry of chiral centers without relying on the separation of enantiomers.

Chiral Pool Strategies for Absolute Configuration Control

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids themselves are a significant part of the chiral pool. For the synthesis of this compound, a suitable chiral starting material could be a naturally occurring amino acid with a similar stereochemical arrangement.

For instance, L-isoleucine, which has the (2S, 3S) configuration, could potentially be a starting material. However, since the target molecule has a (2R) configuration, this would require an inversion of the α-carbon stereocenter. A more direct approach would be to start from a D-amino acid. For example, D-alloisoleucine, which has the (2R, 3S) configuration, could be a suitable precursor. The side chain would need to be modified to extend the carbon chain.

A general strategy using a chiral auxiliary, such as an Evans oxazolidinone, derived from a chiral pool amino acid, is a common and effective approach. For example, a propionyl oxazolidinone can be alkylated to introduce the desired side chain with high diastereoselectivity. rsc.org

Asymmetric Catalysis in α-Amino Acid Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach for synthesizing chiral amino acids.

Asymmetric Hydrogenation: One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of a prochiral olefin. For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated amino acid derivative. The hydrogenation of α-enamides or α-aminomethylacrylates using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can produce the desired amino acid with high enantioselectivity. nih.govacs.org The choice of the chiral ligand is crucial for controlling the stereochemical outcome of the reaction.

Asymmetric Alkylation using Chiral Ni(II) Complexes: Chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) can serve as nucleophilic glycine equivalents. These complexes can be alkylated with high diastereoselectivity. nih.govresearchgate.net To synthesize this compound, the chiral Ni(II) complex of a glycine Schiff base would be reacted with a suitable electrophile, such as 1-bromo-2-methylbutane. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the formation of the desired stereoisomer. After the alkylation step, the amino acid product is liberated from the complex.

| Catalytic Method | Catalyst Type | Precursor | Key Transformation |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium phosphine complexes | α-(acylamino)acrylic acid derivative | Enantioselective reduction of a C=C double bond. acs.org |

| Asymmetric Alkylation | Chiral Ni(II)-Schiff base complex | Glycine Schiff base complex and an alkyl halide | Diastereoselective alkylation of a glycine enolate equivalent. nih.gov |

Organocatalytic Methods, Including Chiral Aldehyde Catalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of amino acids, offering a metal-free alternative to traditional methods. uniroma1.it A key strategy involves the use of chiral catalysts to directly functionalize N-unprotected amino acids or their esters. rsc.orgbohrium.com

Chiral aldehyde catalysis, in particular, has proven effective for creating stereoselective transformations in amino acid chemistry. frontiersin.orgfrontiersin.org This approach often utilizes chiral binaphthol (BINOL)-derived aldehydes. nih.gov These catalysts activate N-unprotected amino acid esters by forming a Schiff base intermediate. Subsequent deprotonation generates a chiral enolate, which can then react with various electrophiles in a highly stereocontrolled manner. frontiersin.orgnih.gov This biomimetic strategy mimics the action of pyridoxal-dependent enzymes. frontiersin.orgnih.gov

The direct catalytic α-hydrocarbylation of readily available amino acid esters with haloalkanes is a straightforward method for producing α,α-disubstituted non-proteinogenic α-amino acids. rsc.org For instance, the combination of a chiral BINOL-aldehyde catalyst with a Lewis acid like Zinc Chloride (ZnCl₂) can promote the asymmetric α-allylation and α-benzylation of amino acid esters with good to excellent enantioselectivities. bohrium.com

Table 1: Examples of Chiral Aldehyde-Catalyzed Reactions for Amino Acid Synthesis This table is representative of the types of transformations possible with chiral aldehyde catalysis and is not specific to the synthesis of this compound.

| Catalyst System | Reaction Type | Substrate | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral BINOL-aldehyde | α-Arylation | Amino acid ester | α,α-Disubstituted α-amino acid | Moderate to High | Good to Excellent | bohrium.com |

| Chiral BINOL-aldehyde / ZnCl₂ | α-Allylation | Amino acid ester | α,α-Disubstituted α-amino acid | Moderate to High | Good to Excellent | bohrium.com |

| Chiral BINOL-aldehyde / ZnCl₂ | α-Benzylation | Amino acid ester | α,α-Disubstituted α-amino acid | Moderate to High | Good to Excellent | bohrium.com |

Metal-Catalyzed Asymmetric Amination Reactions

Metal-catalyzed reactions provide a versatile platform for the synthesis of unnatural α-amino acids. A notable advancement is the use of earth-abundant metals like molybdenum to facilitate the amination of readily accessible α-hydroxy esters. nih.gov This process can be rendered enantioselective through the cooperative catalysis of a chiral molybdenum complex and a chiral phosphoric acid (CPA). nih.gov This hydrogen-borrowing strategy allows for the efficient formation of the C-N bond, yielding N-protected unnatural α-amino acid esters in high yields. nih.gov The stereoselectivity is influenced by the chiral environment of both the metal catalyst and the co-catalyst. nih.gov

Rhodium-based catalysts have also been employed in the asymmetric synthesis of amino acid derivatives through the ring-opening of N-protected bicyclic substrates, showcasing high yields and enantioselectivity. acs.org

Copper-Catalyzed Asymmetric Hydroamination for Related Structures

Copper catalysis has become a cornerstone for the asymmetric hydrofunctionalization of unsaturated compounds, providing pathways to chiral amino acids. A significant challenge has been the direct enantioselective addition of nitrogen nucleophiles to α,β-unsaturated carboxylic acids and their derivatives due to their low reactivity. chinesechemsoc.org

Recent breakthroughs include the development of copper-catalyzed asymmetric reversal hydroamination. chinesechemsoc.org This method allows for the direct synthesis of a variety of chiral β-amino acids and their derivatives from α,β-unsaturated acids, esters, amides, and nitriles using hydroxylamine (B1172632) derivatives as the aminating reagents. chinesechemsoc.org This approach avoids the need for pre-installed auxiliaries and demonstrates high regio- and enantioselectivity. chinesechemsoc.org

Furthermore, copper-catalyzed asymmetric conjugate hydroboration of β-substituted α-dehydroamino acid derivatives has been established. nih.gov This reaction produces enantioenriched β-boronate-α-amino acid derivatives with excellent yields and enantioselectivities. These intermediates can be readily converted into valuable β-hydroxy-α-amino acids. nih.gov

Diastereoselective Synthesis of Analogous and Derivative Structures

The synthesis of complex amino acids often requires the precise control of multiple stereocenters. Diastereoselective strategies are therefore essential for constructing analogues and derivatives with defined three-dimensional structures.

Synthesis of Hydroxylated Amino Acid Analogues

Hydroxy amino acids (HAAs) are a valuable class of compounds with significant biological activity. mdpi.com Their synthesis is a key area of research, with a focus on controlling the stereochemistry of both the amino and hydroxyl groups. The asymmetric aldol (B89426) reaction of glycine Schiff bases is an effective method for producing β-hydroxy α-amino acids, creating up to two adjacent stereocenters in a single step. nih.gov

A highly relevant example is the diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a hydroxylated analogue. researchgate.net Key steps in this synthesis involved an Evans' asymmetric alkylation and an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester. researchgate.net Similarly, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives has been reported, demonstrating the applicability of these methods to various stereoisomers. acs.org

Biocatalytic synthesis is also a favored approach due to its high regioselectivity. mdpi.com

Table 2: Selected Methods for Synthesizing Hydroxylated Amino Acid Analogues

| Method | Target Structure Type | Key Features | Reference |

|---|---|---|---|

| Evans' Asymmetric Alkylation & Asymmetric Hydrogenation | (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid | High diastereoselectivity | researchgate.net |

| Brønsted Base-Catalyzed Aldol Reaction | β-Hydroxy α-amino acids | syn-Selective, high enantioselectivity | nih.gov |

| Copper-Catalyzed Asymmetric Hydroboration | β-Hydroxy-α-amino acids | Access via β-boronate intermediates | nih.gov |

Pure Enzymatic Production Strategies

The use of isolated enzymes for the production of chiral amino acids offers significant advantages, including high selectivity, mild reaction conditions, and environmental compatibility. The hydroxylation of amino acids, for instance, is often achieved with high regioselectivity using biocatalytic methods, which is a major advantage over chemical synthesis. mdpi.com

Enzymatic tandem reactions provide an elegant one-pot approach to complex molecules. For the synthesis of γ-hydroxy-α-amino acids, a two-step cascade involving an enantioselective aldol addition catalyzed by a pyruvate (B1213749) aldolase, followed by a transamination step using a transaminase, has been successfully developed. nih.govacs.org This strategy allows for the construction of the carbon skeleton and the introduction of the amino group in a stereocontrolled manner. To drive the reaction equilibrium towards the desired product, systems can be designed to regenerate co-substrates or remove inhibitory byproducts. For example, in a transamination reaction using L-glutamate as the amine donor, the co-product 2-oxoglutarate can be recycled back to L-glutamate by coupling the reaction with an aspartate aminotransferase. nih.govacs.org

Asymmetric Reductive Amination of Keto Acids

Asymmetric reductive amination of α-keto acids represents a highly atom-efficient and environmentally benign strategy for the synthesis of enantiomerically pure α-amino acids. This transformation is effectively catalyzed by a class of enzymes known as amino acid dehydrogenases (AADHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. The precursor for this compound via this method is 3-methyl-2-oxohexanoic acid.

The general reaction catalyzed by AADHs involves the formation of an imine intermediate from the α-keto acid and ammonia, followed by a stereoselective reduction of the imine to yield the corresponding amino acid. The high stereoselectivity of the enzyme ensures the production of a single enantiomer. liv.ac.uk

While naturally occurring AADHs may not possess optimal activity for synthetic, non-natural substrates, protein engineering and directed evolution have been instrumental in developing robust AADH variants with expanded substrate scope and enhanced catalytic efficiency. nih.gov For instance, leucine (B10760876) dehydrogenase (LeuDH) and phenylalanine dehydrogenase (PheDH) have been engineered to accept a variety of α-keto acids. researchgate.net The engineering of these dehydrogenases often focuses on modifying the substrate-binding pocket to accommodate bulkier or differently shaped substrates than their natural counterparts. nih.govresearchgate.net

A key advantage of this biocatalytic approach is the direct use of ammonia and the generation of water as the sole byproduct, leading to a green and sustainable process. rsc.org The regeneration of the expensive NAD(P)H cofactor is crucial for the economic viability of this method and is often achieved in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, which oxidizes a cheap substrate (e.g., formate or glucose) to regenerate the cofactor. rsc.org

Table 1: Key Features of Asymmetric Reductive Amination for Amino Acid Synthesis

| Feature | Description | Reference |

| Enzyme Class | Amino Acid Dehydrogenases (AADHs), engineered Amine Dehydrogenases (AmDHs) | nih.govnih.gov |

| Precursor | α-keto acid (e.g., 3-methyl-2-oxohexanoic acid) | nih.gov |

| Amine Source | Ammonia (ammonium salts) | nih.gov |

| Cofactor | NAD(P)H | nih.gov |

| Key Advantage | High atom economy, high enantioselectivity, environmentally benign | rsc.org |

| Challenge | Enzyme substrate specificity, cofactor regeneration | nih.gov |

Enantioselective Transfer of Amino Groups to Keto Acids

Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or α-keto acid acceptor. This methodology is widely employed for the asymmetric synthesis of chiral amines and amino acids. nih.govresearchgate.net For the synthesis of this compound, a transaminase can be used to transfer an amino group to the prochiral keto acid, 3-methyl-2-oxohexanoic acid.

The stereochemical outcome of the reaction is controlled by the specific transaminase used, as there are (R)-selective and (S)-selective transaminases. The reaction equilibrium can be driven towards the product side by using a high concentration of the amino donor or by removing one of the co-products. Common amino donors include alanine, aspartate, or isopropylamine. When using an amino donor like alanine, the co-product is pyruvate.

A significant advancement in this area is the use of dynamic kinetic resolution (DKR). In a DKR process, the racemization of the starting material occurs in situ, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. While more commonly applied to the resolution of racemic amines, the principles can be adapted for keto acid substrates.

Branched-chain amino acid aminotransferases (BCATs) are a subclass of transaminases that naturally act on branched-chain α-keto acids, making them particularly suitable for the synthesis of compounds like this compound. researchgate.net Research has shown the successful application of BCATs in the synthesis of other branched-chain amino acids like L-norvaline and L-tert-leucine, demonstrating the potential of this enzyme class for the target compound. researchgate.net

Table 2: Comparison of Transaminase-Based Synthesis Strategies

| Strategy | Description | Key Features | Reference |

| Asymmetric Synthesis | A prochiral keto acid is converted to a chiral amino acid. | Can achieve >99% enantiomeric excess; theoretical yield of 100%. | researchgate.net |

| Kinetic Resolution | A racemic amino acid is resolved, with one enantiomer being converted by the enzyme. | Maximum theoretical yield of 50% for the desired enantiomer. | nih.gov |

Enzymatic Hydrolysis of Nitriles for Chiral Acid Formation

The enzymatic hydrolysis of nitriles to carboxylic acids is a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity compared to traditional chemical hydrolysis, which often requires harsh acidic or basic conditions. nih.gov Nitrilases are enzymes that catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia in a single step. This approach can be applied to the synthesis of this compound starting from the corresponding α-aminonitrile, 2-amino-3-methylhexanenitrile.

The key advantage of using nitrilases is their potential for enantioselectivity. A stereoselective nitrilase can preferentially hydrolyze one enantiomer of a racemic α-aminonitrile, leading to the formation of an enantiomerically enriched amino acid and unreacted nitrile of the opposite configuration. This process is a form of kinetic resolution.

For this method to be highly efficient, the unreacted nitrile should ideally be racemized in situ, allowing for a dynamic kinetic resolution process that can theoretically yield 100% of the desired amino acid enantiomer. The Strecker synthesis, a classic method for producing amino acids, generates a racemic α-aminonitrile from an aldehyde, cyanide, and ammonia, which can then be a substrate for a nitrilase. youtube.comyoutube.com

The substrate scope of known nitrilases is broad, and they have been successfully used to synthesize other chiral α-amino acids, such as (S)-α-phenylglycine. nih.gov The discovery and engineering of novel nitrilases with tailored substrate specificities and enantioselectivities are active areas of research, expanding the applicability of this methodology to a wider range of target molecules. nih.gov

Whole-Cell Biotransformation for Stereoselective Amino Acid Production

Whole-cell biotransformation utilizes intact microbial cells as catalysts, offering several advantages over the use of isolated enzymes. These include the elimination of costly and time-consuming enzyme purification, the presence of enzymes in their natural cellular environment which can enhance stability, and the inherent ability of the cell to regenerate essential cofactors like NAD(P)H. nih.gov

The production of this compound (also known as β-methylnorleucine) has been observed in genetically engineered strains of Escherichia coli. nih.gov In one study, when recombinant hirudin was overproduced in E. coli in a medium lacking certain nutrient amino acids, the bacterium synthesized (2S,3S)-2-amino-3-methylhexanoic acid, which was subsequently incorporated into the recombinant protein. nih.gov This suggests that E. coli possesses the enzymatic machinery for the synthesis of this non-proteinogenic amino acid.

Similarly, mutant strains of Serratia marcescens have been reported to produce β-methylnorleucine. nih.gov Serratia marcescens is known for its ability to produce various amino acids, and genetic engineering has been used to create strains that overproduce specific amino acids. taylorfrancis.combiotechnologia-journal.org

Furthermore, whole-cell systems have been successfully designed for the reductive amination of α-keto acids. For example, a recombinant E. coli strain co-expressing an L-alanine dehydrogenase and a transaminase was used for the efficient conversion of 2-keto-3-methylvalerate to L-isoleucine, a structurally similar amino acid. nih.gov This system effectively regenerated the required NADH cofactor through the cell's own glucose metabolism. nih.gov Such a strategy could be directly adapted for the production of this compound from 3-methyl-2-oxohexanoic acid.

Table 3: Comparison of Whole-Cell Biotransformation Hosts for Amino Acid Production

| Organism | Relevant Characteristics | Potential Application for this compound | Reference |

| Escherichia coli | Well-characterized genetics; amenable to genetic engineering; demonstrated ability to produce β-methylnorleucine and perform reductive amination of related keto acids. | Overexpression of relevant dehydrogenases and/or transaminases for the conversion of 3-methyl-2-oxohexanoic acid. | nih.govnih.gov |

| Serratia marcescens | Known producer of various amino acids, including β-methylnorleucine by mutant strains. | Optimization of fermentation conditions and genetic engineering of metabolic pathways to enhance production. | nih.govtaylorfrancis.com |

Biosynthetic Pathways and Natural Occurrence of 2 Amino 3 Methylhexanoic Acid

Discovery and Endogenous Production in Biological Systems

Recent scientific investigations have confirmed that (2R)-2-Amino-3-methylhexanoic acid, also known as β-methylnorleucine, is endogenously produced by certain fungi. mdpi.com This discovery has reclassified it from a synthetic compound to a natural product.

Identification in Fungal Species: Alternaria alternata and Magnaporthe oryzae

The endogenous production of 2-Amino-3-methylhexanoic acid has been identified in filamentous fungi. mdpi.com Specifically, research has confirmed its presence in Magnaporthe oryzae, the fungus responsible for rice blast disease, and in species of the genus Alternaria. mdpi.comnih.gov Through isolation, purification, and structural analysis, the compound was unequivocally identified as a free, natural product within these fungi, confirming its status as a naturally occurring (2S, 3S)-α-amino acid. mdpi.comnih.gov

Accumulation Dynamics in Fungal Mycelia

Studies have shown that 2-Amino-3-methylhexanoic acid accumulates within the fungal mycelia, the vegetative part of the fungus consisting of a network of hyphae. mdpi.comnih.gov Interestingly, the compound was not detected in the fermentation broths of the studied fungal species, indicating that it is retained within the fungal cells rather than being secreted into the surrounding environment. mdpi.comnih.gov The analysis of free amino acid pools in fungal mycelia is a complex process that involves extraction and chromatographic techniques to quantify the presence of such compounds. nih.gov

Microbial Biosynthesis and Engineering

Beyond its natural occurrence, 2-Amino-3-methylhexanoic acid can be produced through microbial fermentation, including by mutant and genetically engineered bacterial strains.

Production by Mutant Bacterial Strains (e.g., Serratia marcescens α-aminobutyric acid-resistant mutants)

The production of 2-Amino-3-methylhexanoic acid was reported in the 1980s from a mutant strain of Serratia marcescens. nih.gov Specifically, the strain Ar130-15, an α-aminobutyric acid-resistant mutant, was found to produce the amino acid when cultivated in a medium containing norvaline. nih.gov The wild-type strain of S. marcescens did not produce the compound without the external addition of norvaline and leucine (B10760876), suggesting that the mutation in the resistant strain alters the metabolic pathway to enable its synthesis. nih.gov

Genetically Engineered Microorganisms for Enhanced Biosynthesis (e.g., Escherichia coli strains)

Metabolic engineering has enabled the production of 2-Amino-3-methylhexanoic acid in well-characterized host organisms like Escherichia coli. nih.gov Researchers have successfully engineered E. coli strain JM109 to produce the compound in a culture medium without the need for supplementation with other amino acids. nih.gov This demonstrates the potential for developing microbial cell factories for the controlled and efficient biosynthesis of this and other valuable aromatic compounds. nih.govnih.gov The development of such genetically defined producer strains often involves strategies like removing feedback inhibition, deleting competing pathways, and optimizing the expression of key enzymes. embopress.org

| Organism | Strain Type | Key Characteristics/Modifications | Reference |

|---|---|---|---|

| Alternaria sp. | Wild Type (Natural Producer) | Endogenously produces and accumulates the compound in its mycelia. | mdpi.com |

| Magnaporthe oryzae | Wild Type (Natural Producer) | Endogenously produces and accumulates the compound in its mycelia. | mdpi.com |

| Serratia marcescens | α-aminobutyric acid-resistant mutant (Ar130-15) | Produces the compound when grown in a norvaline-containing medium. | nih.gov |

| Escherichia coli | Genetically Engineered (JM109) | Engineered to produce the compound without the need for amino acid supplementation in the medium. | nih.gov |

Metabolic Precursor Requirements for Microbial Production

The biosynthesis of amino acids in microbes originates from intermediates of central carbon metabolism. numberanalytics.com For aromatic amino acids and their derivatives, the shikimate pathway is fundamental, starting from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.govfrontiersin.org

General Branched-Chain Amino Acid Biosynthetic Pathways in Non-Human Organisms

Plants, fungi, archaea, and bacteria are capable of synthesizing branched-chain amino acids de novo, a capability that animals lack. nih.govresearchgate.net The core of this synthesis involves a series of enzymatic reactions that create the characteristic branched carbon skeletons. The pathways for valine and isoleucine synthesis are parallel, utilizing the same set of four key enzymes to act on different initial substrates. nih.govsci-hub.se The leucine pathway branches off from the valine pathway, requiring an additional three-step sequence to elongate the carbon chain. nih.govnih.gov It is plausible that a similar chain-elongation mechanism, perhaps acting on an isoleucine precursor, could lead to the formation of 2-Amino-3-methylhexanoic acid.

In plant cells, the biosynthesis of BCAAs is compartmentalized within the plastids, such as chloroplasts, where the necessary enzymes and substrates are located. nih.govresearchgate.net The process begins with precursors derived from other central metabolic pathways, like pyruvate (B1213749) and threonine. oup.com The synthesis of isoleucine and valine proceeds through four key enzymatic steps that are shared between the two parallel pathways. sci-hub.seresearchgate.net

The pathway for isoleucine biosynthesis is initiated by the enzyme Threonine deaminase (TD) , which converts threonine into α-ketobutyrate and ammonia (B1221849). sci-hub.senih.gov From there, the common enzymes take over. The formation of leucine branches from the valine pathway intermediate, α-ketoisovalerate, and involves a three-enzyme chain elongation process catalyzed by isopropylmalate synthase (IPMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMD). nih.govnih.gov

The core enzymatic reactions are detailed in the table below.

Table 1: Key Enzymes in the Plastidial Biosynthesis of Branched-Chain Amino Acids

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Threonine deaminase | TD | 4.3.1.19 | Catalyzes the initial step of isoleucine synthesis from threonine. sci-hub.senih.gov |

| Acetohydroxyacid synthase | AHAS | 2.2.1.6 | Catalyzes the first common step for both valine and isoleucine pathways. nih.govsci-hub.se |

| Ketol-acid reductoisomerase | KARI | 1.1.1.86 | The second enzyme in the parallel pathways, performing a two-step reaction of reduction and isomerization. nih.govnih.gov |

| Dihydroxyacid dehydratase | DHAD | 4.2.1.9 | Catalyzes the dehydration of the dihydroxyacid intermediates. nih.govsci-hub.se |

In microbial systems, the final step in the biosynthesis of BCAAs is a reversible transamination reaction catalyzed by Branched-chain aminotransferase (BCAT) enzymes. msu.runih.gov This reaction transfers an amino group from a donor, typically glutamate, to a branched-chain α-keto acid, yielding the final amino acid and α-ketoglutarate. msu.rufrontiersin.org The specific α-keto acid precursor determines which amino acid is formed. For instance, α-keto-β-methylvalerate is the direct precursor to isoleucine. nih.gov

Microbial BCATs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes and are central to both the synthesis and catabolism of BCAAs. nih.govnih.gov The reaction proceeds via a ping-pong mechanism. nih.govresearchgate.net These enzymes are classified in fold type IV of PLP-dependent enzymes. msu.runih.gov

The formation of this compound would likely proceed from a corresponding C7 α-keto acid, α-keto-β-methylhexanoate. The synthesis of this precursor could potentially occur through a chain-elongation mechanism analogous to leucine synthesis, where an acetyl-CoA molecule is added to an α-keto acid. In the case of leucine, isopropylmalate synthase (IPMS) catalyzes the condensation of acetyl-CoA and α-ketoisovalerate (the precursor to valine). nih.gov A similar microbial enzyme with altered substrate specificity could potentially use α-keto-β-methylvalerate (the precursor to isoleucine) to generate the C7 keto-acid required for this compound synthesis. Some bacterial BCATs have been shown to have broad substrate specificity and can be used to synthesize unnatural amino acids, lending support to this hypothesis. frontiersin.org

Table 2: General Transamination Step in Microbial BCAA Synthesis

| Enzyme | Precursor α-Keto Acid | Product Amino Acid |

|---|---|---|

| Branched-chain aminotransferase (BCAT) | α-Ketoisovalerate | L-Valine |

| Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate | L-Leucine |

| Branched-chain aminotransferase (BCAT) | α-Keto-β-methylvalerate | L-Isoleucine |

Advanced Stereochemical and Structural Characterization in Research

Chiral Analytical Methodologies

Chiral separation techniques are fundamental in determining the enantiomeric and diastereomeric purity of (2R)-2-Amino-3-methylhexanoic acid. These methods are essential for quality control in asymmetric synthesis and for studying the stereospecific properties of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.

For non-proteinogenic amino acids like this compound, several types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotic CSPs (e.g., teicoplanin-based), and ligand-exchange columns. The choice of CSP and mobile phase is critical for achieving optimal separation. For instance, teicoplanin-based CSPs are particularly successful in resolving underivatized amino acid enantiomers in reversed-phase or polar organic modes.

In a typical research application, a racemic or enantioenriched sample of 2-Amino-3-methylhexanoic acid would be injected onto a chiral HPLC column. The differential interaction with the CSP leads to different retention times for the (2R,3S), (2S,3R), (2R,3R), and (2S,3S) stereoisomers, allowing for their separation and quantification. The enantiomeric excess of the (2R) enantiomer can then be calculated from the peak areas of the corresponding enantiomeric pair.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Amino Acid Stereoisomers

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) |

| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water with additives (e.g., formic acid, triethylamine) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Temperature | Controlled, often ambient to 40°C |

This table represents typical starting conditions for method development for a compound like this compound, based on general knowledge of chiral amino acid separations.

Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with mass spectrometry (MS), UPLC-MS/MS becomes a powerful tool for the comprehensive profiling of stereoisomers, even in complex matrices.

For the analysis of this compound, a UPLC system equipped with a chiral column would be used to separate the stereoisomers. The effluent is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for selective and sensitive detection by monitoring specific precursor-to-product ion transitions. While mass spectrometry itself does not typically differentiate between enantiomers, its coupling with chiral chromatography allows for the individual detection and quantification of each separated stereoisomer. This is particularly useful for resolving and identifying all four potential stereoisomers of 2-Amino-3-methylhexanoic acid.

Gas Chromatography (GC) is another high-resolution separation technique that can be employed for chiral analysis, particularly when coupled with mass spectrometry. For non-volatile compounds like amino acids, derivatization is a prerequisite to increase their volatility and thermal stability.

A common approach involves a two-step derivatization: esterification of the carboxylic acid group (e.g., with methanol to form a methyl ester) followed by acylation of the amino group with a chiral or achiral reagent (e.g., N-trifluoroacetyl). If an achiral derivatizing agent is used, the separation of the resulting enantiomeric derivatives must be performed on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val).

The derivatized stereoisomers of 2-Amino-3-methylhexanoic acid would exhibit different retention times on the chiral column. The mass spectrometer then provides mass information for each eluting peak, confirming the identity of the compound and its fragments. The fragmentation pattern can provide structural information, although it will be identical for enantiomers.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Functional Group Targeted | Derivative Formed |

|---|---|---|

| Methanolic HCl | Carboxylic acid | Methyl ester |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Carboxyl, Hydroxyl | Trimethylsilyl (TMS) derivative |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl | tert-Butyldimethylsilyl (TBDMS) derivative |

Spectroscopic Techniques for Absolute Configuration and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For assigning the absolute configuration of a chiral compound like this compound, the use of chiral derivatizing agents (CDAs) is a well-established method.

The amino acid is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogues, to form a pair of diastereomers. These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the ¹H or ¹³C signals of the protons or carbons near the chiral center in the two diastereomeric derivatives, the absolute configuration can be determined based on established models of the preferred conformation of the diastereomers in solution.

For a comprehensive structural analysis, a suite of NMR experiments is typically performed, including ¹H, ¹³C, and ¹⁵N NMR, as well as two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.

Table 3: Representative ¹³C NMR Chemical Shift Ranges for Amino Acid Moieties

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| Carboxyl (C=O) | 170 - 185 |

| α-Carbon (C-NH₂) | 50 - 65 |

| β-Carbon | 30 - 45 |

These are general ranges and the exact chemical shifts for this compound would need to be determined experimentally.

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

To determine the absolute configuration, the anomalous dispersion effect is utilized. When a heavy atom (typically heavier than oxygen) is present in the structure, it scatters X-rays with a phase shift that can be used to distinguish between the two enantiomers. For a light-atom molecule like this compound, it may be necessary to prepare a derivative containing a heavier atom (e.g., a bromine or a salt with a heavy cation) to obtain a reliable determination of the absolute configuration. The analysis provides the definitive solid-state conformation and the absolute stereochemistry at all chiral centers.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the spatial arrangement of its chromophores. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

For an amino acid like this compound, the primary chromophore is the carboxyl group (-COOH). The electronic transitions associated with this group, typically in the far-UV region, give rise to characteristic ECD signals. The sign and intensity of these Cotton effects are directly related to the absolute configuration at the chiral centers, in this case, at the C2 and C3 positions.

Computational Chemistry: Time-Dependent Density Functional Theory (TDDFT) for Chiroptical Spectra Prediction

In the absence of experimental data, or to complement it, computational methods have become an invaluable tool for the structural elucidation of chiral molecules. nih.gov Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method that can accurately predict the ECD spectra of molecules. respectprogram.orgcore.ac.uk This approach involves first determining the stable conformations of the molecule through computational conformational analysis. For each conformer, the ECD spectrum is then calculated using TDDFT. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov

The process for predicting the ECD spectrum of this compound would involve the following steps:

Conformational Search: Identifying all low-energy conformers of the molecule in a given solvent.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory.

TDDFT Calculation: Calculating the excitation energies and rotational strengths for each conformer.

Spectral Simulation: Generating the final ECD spectrum by applying a Boltzmann weighting to the contributions of each conformer.

A comparison of the theoretically predicted ECD spectrum with an experimental one is a robust method for determining the absolute configuration of a chiral molecule. nih.gov A good match between the calculated spectrum for the (2R) configuration and the experimental spectrum would confirm the assignment.

Despite the power of this method, a specific TDDFT computational study detailing the predicted chiroptical spectra for this compound has not been reported in the accessible scientific literature. While numerous studies have demonstrated the successful application of TDDFT-ECD calculations for a wide range of natural products and chiral molecules, this particular compound has not been the subject of such a published investigation. nih.govrsc.org

Role As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Peptide Synthesis Research

The incorporation of unnatural amino acids into peptides is a key strategy for developing peptidomimetics with enhanced therapeutic properties. (2R)-2-Amino-3-methylhexanoic acid is utilized in this field to create peptides with improved stability, conformational constraint, and biological activity.

Incorporation into Oligopeptide and Polypeptide Architectures

The introduction of D-amino acids like this compound into peptide sequences is a well-established method to increase resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. This enhances the peptide's in vivo half-life, a crucial factor for drug development. nih.gov Furthermore, the steric bulk of the β-methyl-n-butyl side chain can induce specific secondary structures, such as turns or helices, thereby constraining the peptide into a biologically active conformation. whiterose.ac.uk While specific, named peptide architectures containing this exact residue are not prominently featured in widespread literature, its availability as a protected derivative confirms its role in the synthesis of custom peptides for research, including the development of enzyme inhibitors, receptor agonists or antagonists, and novel biomaterials. chemimpex.com

Design and Synthesis of Protected Amino Acid Derivatives for Peptide Assembly

For efficient use in peptide synthesis, the amino group of this compound must be reversibly protected. The most common protecting groups in modern solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com The synthesis of these derivatives follows well-established protocols.

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. researchgate.netembrapa.br The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). youtube.com These protected building blocks are essential for the stepwise, controlled assembly of peptides on a solid support. masterorganicchemistry.comyoutube.com The choice of protecting group strategy depends on the desired final product and the chemistry used for cleavage from the resin and deprotection of side chains. sigmaaldrich.com The commercial availability of Fmoc-(2R)-2-amino-3-methylhexanoic acid and its analogues facilitates its direct use in automated peptide synthesizers. youtube.com

Table 1: Common Protecting Groups for this compound

| Protecting Group | Full Name | Chemical Formula of Protected Amino Acid | Key Characteristics | Deprotection Condition |

| Fmoc | 9-Fluorenylmethoxycarbonyl | C₂₂H₂₅NO₄ | Base-labile; UV-active for monitoring | 20% Piperidine (B6355638) in DMF |

| Boc | tert-Butoxycarbonyl | C₁₂H₂₃NO₄ | Acid-labile | Strong acid (e.g., TFA) |

Precursor for the Construction of Complex Organic Molecules

The chiral scaffold of this compound is a valuable starting point for the synthesis of more complex, non-peptidic molecules, particularly those containing nitrogen. The inherent chirality of the amino acid is used to direct the stereochemical outcome of subsequent reactions. mdpi.com

Stereoselective Synthesis of Nitrogen-Containing Heterocyclic Compounds

Chiral amino acids are frequently used as precursors for the enantioselective synthesis of nitrogen-containing heterocycles like piperidines, pyrrolidines, and lactams. nih.govrsc.org These structural motifs are prevalent in many natural products and pharmaceutical agents. A common strategy involves the reduction of the amino acid's carboxyl group to an alcohol, followed by further functional group manipulations and a final ring-closing step.

For example, this compound could be converted into a chiral piperidinone derivative. A synthetic route could involve the reduction of the carboxylic acid, protection of the amine, oxidation of the resulting alcohol to an aldehyde, and subsequent intramolecular cyclization reactions, such as a reductive amination, to form the piperidine ring. The (2R) stereocenter of the starting amino acid would directly control the stereochemistry of the substituents on the newly formed heterocyclic ring, making this an effective strategy for asymmetric synthesis. researchgate.net

Cascade Reactions for Chiral Molecule Formation

Cascade reactions, where multiple chemical bonds are formed in a single operation, are highly efficient synthetic strategies. Chiral amino acids and their derivatives can serve as catalysts or substrates to initiate stereoselective cascades. jove.comnih.gov For instance, an amino acid can be converted into a chiral amino alcohol, which can then act as an organocatalyst in a domino Michael-aldol reaction to produce complex cyclic compounds with high stereoselectivity. nih.govjove.com

While specific cascade reactions starting with this compound are not widely documented, its structure is suitable for such transformations. It can be used to generate chiral auxiliaries or intermediates that guide the stereochemical course of a multi-step reaction sequence, leading to the rapid assembly of complex chiral molecules from simple precursors. jove.comresearchgate.net

Application in Asymmetric Synthesis Strategies

Beyond its role as a direct precursor, this compound is a component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used in asymmetric synthesis. mdpi.comnih.gov Its utility can be categorized into its use as a chiral building block, a chiral auxiliary, or a chiral inducer.

As a chiral building block , the entire carbon skeleton with its defined stereocenter is incorporated into the final target molecule. mdpi.com

As a chiral auxiliary , the amino acid would be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the new stereocenter is created, the auxiliary is cleaved and can be recovered. This approach is common in reactions like stereoselective alkylations or additions to carbonyl groups.

As a chiral inducer , the stereocenter of the amino acid within a substrate directs the formation of new stereocenters elsewhere in the molecule via intramolecular control. mdpi.com This is a powerful strategy in the total synthesis of natural products, where the stereochemistry of a single, reliable starting material like this compound can set the configuration of multiple subsequent stereocenters. upf.edu

Use as Chiral Precursors in Multistep Transformations

The fundamental structure of this compound, possessing a chiral center, makes it an inherent chiral precursor. In multistep transformations, the existing stereocenter can be used to induce chirality in subsequent reaction steps, leading to the synthesis of enantiomerically pure or enriched target molecules. The amino and carboxylic acid functionalities offer versatile handles for a variety of chemical modifications.

For instance, the amino group can be protected and the carboxylic acid can be reduced or converted to other functional groups, setting the stage for chain elongation or cyclization reactions. The inherent chirality of the starting material obviates the need for an early-stage asymmetric transformation, making synthetic routes more efficient. Although specific examples for this compound are not prominently documented, the general strategy is a cornerstone of chiral synthesis.

Table 1: Potential Transformations of this compound as a Chiral Precursor

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| N-Protected this compound | 1. Activation of COOH (e.g., with DCC/NHS) 2. Amide coupling with an amine | Chiral amide | Synthesis of peptide analogs or complex amides |

| N-Protected this compound | 1. Reduction of COOH (e.g., with LiAlH₄ or BH₃·THF) | Chiral amino alcohol | Precursor for chiral ligands or pharmaceuticals |

| This compound methyl ester | 1. N-protection 2. Alkylation/functionalization of the side chain | Modified chiral amino acid | Incorporation into novel peptides or natural product synthesis |

Role as Chiral Reagents and Auxiliaries

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Amino acids and their derivatives are frequently employed as chiral auxiliaries due to their natural abundance in enantiopure forms.

This compound could be converted into a chiral auxiliary, for example, by reduction to the corresponding amino alcohol and subsequent derivatization. This auxiliary could then be attached to a prochiral substrate, such as a ketone or an enoate. The steric bulk and stereochemistry of the auxiliary would then control the facial selectivity of an incoming nucleophile or electrophile, leading to a high degree of stereocontrol in the product. After the reaction, the auxiliary can be cleaved and potentially recycled.

Table 2: Hypothetical Application of a (2R)-2-Amino-3-methylhexanol-Derived Auxiliary

| Prochiral Substrate | Auxiliary Derived From | Reaction Type | Expected Outcome |

| Prochiral enolate | (2R)-2-Amino-3-methylhexanol | Asymmetric alkylation | Enantiomerically enriched α-alkylated carbonyl compound |

| α,β-Unsaturated ester | (2R)-2-Amino-3-methylhexanol | Asymmetric Michael addition | Diastereomerically enriched adduct |

| Ketone | (2R)-2-Amino-3-methylhexanol | Asymmetric reduction | Enantiomerically enriched secondary alcohol |

Exploration as Organocatalysts in Stereoselective Reactions

In recent decades, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. Chiral amino acids and their derivatives are prominent in this field, acting as catalysts for a wide range of stereoselective reactions.

This compound possesses both a secondary amine and a carboxylic acid group, functionalities that are key to many organocatalytic cycles, such as in enamine and iminium ion catalysis. It could potentially catalyze reactions like asymmetric aldol (B89426) reactions, Mannich reactions, or Michael additions. The stereochemical outcome of the reaction would be dictated by the absolute configuration of the amino acid catalyst. The 3-methylhexyl side chain would influence the catalyst's solubility and steric environment, which could be fine-tuned to optimize reactivity and selectivity. While specific studies on this compound as an organocatalyst are not readily found, the general principle is well-supported by extensive research on other amino acids like proline.

Table 3: Potential Organocatalytic Reactions Catalyzed by this compound

| Reaction Type | Substrates | Role of Amino Acid | Expected Product |

| Asymmetric Aldol Reaction | Ketone and Aldehyde | Forms a chiral enamine intermediate with the ketone | Enantiomerically enriched β-hydroxy ketone |

| Asymmetric Michael Addition | Aldehyde and Nitro-olefin | Forms a chiral iminium ion intermediate with the aldehyde | Enantiomerically enriched γ-nitro aldehyde |

| Asymmetric Mannich Reaction | Aldehyde, Ketone, and Amine | Forms a chiral enamine and activates the imine | Enantiomerically enriched β-amino ketone |

Mechanistic and Enzymological Studies of 2r 2 Amino 3 Methylhexanoic Acid in Non Human Biological Systems

Molecular Mechanisms of Action in Microorganisms

Detailed mechanistic and enzymological studies on the direct interaction of (2R)-2-Amino-3-methylhexanoic acid with microbial enzymes are limited in publicly available research. However, existing literature on related compounds and engineered microbial systems allows for informed hypotheses regarding its potential roles.

Enzyme Substrate Specificity and Kinetic Analysis of Amino Acid Deaminases and Transaminases

For instance, a transaminase from Mesorhizobium sp. has been shown to convert (R)-3-amino-5-methylhexanoic acid, a structurally related β-amino acid. nih.gov This suggests that transaminases with specific active site architectures could potentially recognize and metabolize this compound. The production of 2-Amino-3-methylhexanoic acid in an engineered Escherichia coli strain and a mutant strain of Serratia marcescens further implies that microbial enzymatic pathways can be harnessed for its synthesis, likely involving transaminase activity. mdpi.com

Further research, including kinetic analysis with purified microbial deaminases and transaminases, is necessary to elucidate the specific enzymatic pathways involved in the metabolism of this compound.

Regulation of Metabolic Processes in Engineered and Wild-Type Strains

The influence of this compound on the regulation of metabolic processes in wild-type microbial strains has not been extensively studied. It has been noted that at a concentration of 1 mM, 2-Amino-3-methylhexanoic acid exhibits antimicrobial activity against Bacillus subtilis and E. coli K-12, though the underlying metabolic disruption is not specified. nih.gov

In engineered strains, the production of this amino acid highlights the redirection of metabolic pathways. For example, a genetically engineered Escherichia coli strain JM109 was found to produce 2-Amino-3-methylhexanoic acid in a culture medium without the addition of precursor amino acids. mdpi.com Similarly, an α-aminobutyric acid-resistant mutant of Serratia marcescens could produce the compound when grown in a medium containing norvaline. mdpi.com These findings indicate that alterations in the normal regulatory networks of amino acid biosynthesis can lead to the accumulation of this non-canonical amino acid. The specific regulatory proteins and metabolic nodes affected by the presence or synthesis of this compound remain a subject for future investigation.

Elucidation of Plant Resistance Induction Pathways

Recent studies have identified the naturally occurring (2S, 3S)-α-amino acid isomer of 2-Amino-3-methylhexanoic acid as a potent plant elicitor, capable of inducing resistance to a wide range of biotic and abiotic stresses. nih.gov

Activation of Systemic Resistance Pathways in Model Plants

(2S, 3S)-2-Amino-3-methylhexanoic acid has been shown to activate systemic resistance in plants. This induced resistance is not based on direct antimicrobial activity but rather on the stimulation of the plant's own defense mechanisms. nih.gov This type of response is often associated with signaling pathways mediated by plant hormones such as salicylic (B10762653) acid and jasmonic acid, which lead to the expression of pathogenesis-related (PR) proteins and the reinforcement of physical barriers. nih.gov The ability of this compound to confer broad-spectrum resistance suggests the activation of a fundamental systemic defense pathway.

Induction of Plant Tolerance to Abiotic Stresses (e.g., extreme temperatures)

A significant finding is the ability of (2S, 3S)-2-Amino-3-methylhexanoic acid to enhance plant tolerance to extreme temperature stress. nih.gov Amino acids are known to play a positive role in plant growth and development, contributing to the biosynthesis of various essential compounds and acting as signaling molecules in stress responses. sigmaaldrich.comnih.gov Application of this compound has been demonstrated to protect various plant species from both high and low-temperature stress, indicating its role in bolstering the plant's physiological resilience to abiotic challenges. nih.gov

Efficacy of (2S, 3S)-2-Amino-3-methylhexanoic Acid in Inducing Abiotic Stress Tolerance

| Plant Species | Abiotic Stress | Observed Effect | Reference |

|---|---|---|---|

| Various | Extreme Temperatures (High and Low) | Enhanced Resistance and Protection | nih.gov |

Enhancement of Resistance against Biotic Threats (e.g., fungal, bacterial, and viral pathogens)

Pre-treatment with (2S, 3S)-2-Amino-3-methylhexanoic acid has proven highly effective in protecting plants against a variety of pathogens. mdpi.comnih.gov This induced resistance has been observed in different host-pathogen systems, highlighting the broad-spectrum nature of its elicitor activity.

Protective Effects of (2S, 3S)-2-Amino-3-methylhexanoic Acid Against Biotic Threats

| Host Plant | Pathogen | Pathogen Type | Observed Outcome | Reference |

|---|---|---|---|---|

| Wheat | Powdery Mildew | Fungus | Strong Protection | nih.gov |

| Arabidopsis | Pseudomonas syringae DC3000 | Bacteria | Strong Protection | nih.gov |

| Tobacco | Tomato Spotted Wilt Virus (TSWV) | Virus | Strong Protection | nih.gov |

The protection against fungal, bacterial, and viral diseases demonstrates the compound's potential as a natural elicitor for integrated pest management strategies. nih.gov By activating the plant's innate immune system, (2S, 3S)-2-Amino-3-methylhexanoic acid offers a promising avenue for developing novel approaches to crop protection.

Interactions with Microbial Catabolism Enzymes and Pathways

The catabolism of branched-chain amino acids (BCAAs) in microorganisms is a well-established biochemical process, primarily initiated by two key enzymes: branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. While extensive research has elucidated the roles of these enzymes in the breakdown of common BCAAs like leucine (B10760876), isoleucine, and valine, specific mechanistic and enzymological data on the interaction of these enzymes with non-standard amino acids such as this compound remain limited.

Branched-Chain Amino Acid Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Activity in Microorganisms

Branched-chain amino acid aminotransferases (BCATs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the initial, reversible transamination of BCAAs to their corresponding α-keto acids. This step is crucial for both the biosynthesis and degradation of these essential amino acids. In bacteria, BCATs exhibit stereoselectivity, primarily acting on L-amino acids (which correspond to the S-configuration at the α-carbon).

The subsequent step in BCAA catabolism is the irreversible oxidative decarboxylation of the branched-chain α-keto acids, a reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKD) complex. This complex is a critical regulatory point in BCAA metabolism. Similar to BCATs, the substrate specificity of the BCKD complex has been primarily characterized for the α-keto acids derived from leucine, isoleucine, and valine.

While some research has focused on engineering microbial dehydrogenases to broaden their substrate specificity for biotechnological applications, specific kinetic data on the activity of wild-type microbial BCKD with the α-keto acid of this compound are not documented. The intricate structure and regulation of the BCKD complex suggest that its activity is tightly controlled and specific to its natural substrates.

Research Findings on Related Compounds

The stereoisomer, (2S,3S)-2-amino-3-methylhexanoic acid, also known as β-methylnorleucine, has been identified as a natural product of certain bacteria, such as Serratia marcescens. This compound has been shown to exhibit antibacterial properties, suggesting it may act as an antimetabolite, potentially interfering with BCAA metabolic pathways. However, detailed enzymological studies quantifying its interaction with microbial BCAT and BCKD are not extensively reported.

Data on this compound Interaction with Microbial BCAT and BCKD

Despite a thorough review of available scientific literature, specific research findings detailing the kinetic parameters (e.g., K_m, K_i, V_max) of the interaction between this compound and microbial Branched-Chain Amino Acid Aminotransferase (BCAT) or Branched-Chain α-Keto Acid Dehydrogenase (BCKD) could not be located. Consequently, a data table of such findings cannot be generated at this time. The stereochemical configuration of this compound suggests it is unlikely to be a preferred substrate for these highly stereospecific enzymes in wild-type microorganisms. Future research may explore the potential inhibitory effects of this compound on microbial BCAA catabolism.

Future Research Directions and Emerging Avenues

Development of Next-Generation Enantioselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule like (2R)-2-Amino-3-methylhexanoic acid is critical to its function. Therefore, the ability to synthesize this specific enantiomer in high purity is paramount. Future research will likely focus on moving beyond classical methods toward more efficient and sustainable technologies.

Current approaches to synthesizing chiral amino acids often rely on methods like the derivatization of chiral precursors or the use of chiral auxiliaries, such as Ni(II) complexes, which guide the stereochemical outcome of reactions like Michael additions. nih.govnih.gov While effective, these methods can be resource-intensive. The next generation of synthetic strategies will likely emphasize catalytic asymmetric methods.

Key emerging areas include:

Advanced Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. nih.govresearchgate.net Future work could involve the discovery or engineering of novel amino acid dehydrogenases (AADHs) or transaminases tailored for the synthesis of bulky non-natural amino acids. mdpi.comacs.org Techniques like directed evolution can be used to create enzymes that specifically produce the (2R) isomer from simple keto-acid precursors, offering a green and highly efficient route. nih.govacs.org

Transition-Metal Catalysis: Developing novel transition-metal catalysts for asymmetric hydrogenation or reductive amination represents a powerful avenue. rsc.org These methods promise high atom economy and the ability to scale up production efficiently.

Organocatalysis: The use of small organic molecules as catalysts provides a complementary approach to metal-based and enzymatic methods. rsc.org Research into cooperative catalysis, where two different catalysts (e.g., an isothiourea and a Brønsted acid) work together, could enable highly enantioselective synthesis of complex amino acids from simple starting materials. nih.gov

| Method | Current Status | Future Direction | Potential Advantages |

| Chiral Auxiliaries | Established (e.g., Ni(II) complexes) nih.govnih.gov | Optimization for novel substrates | High diastereoselectivity |

| Biocatalysis | Growing use of AADHs and transaminases mdpi.com | Enzyme engineering for specific bulky substrates acs.orgacs.org | High enantioselectivity, mild conditions, sustainability |

| Asymmetric Catalysis | Use of transition metals and organocatalysts rsc.org | Development of novel cooperative catalytic systems nih.gov | High atom economy, scalability, versatility |

Discovery of Novel Biological Functions in Underexplored Organisms

While over 800 non-proteinogenic amino acids have been discovered, many from organisms like fungi and bacteria, their biological roles are often unknown. nih.govcultivatorphytolab.com These compounds can act as signaling molecules, defense chemicals, or components of peptide antibiotics. nih.govomicsonline.org The discovery that a stereoisomer of 2-Amino-3-methylhexanoic acid is naturally produced by fungi and induces plant immunity suggests that other isomers may also have significant, undiscovered biological activities. mdpi.com

Future research should focus on:

Metabolomic Screening: Employing advanced analytical techniques like mass spectrometry to screen extracts from diverse and underexplored organisms (e.g., marine sponges, extremophilic bacteria) for the presence of this compound. nih.gov

Functional Assays: Once identified, the compound can be tested in a wide array of biological assays to determine its function. This could include screening for antimicrobial, antiviral, immunomodulatory, or neurotransmitter-like activities. cultivatorphytolab.comnews-medical.net For instance, its structural similarity to branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine suggests it could interfere with or modulate BCAA metabolic pathways, which are crucial in health and disease. nih.govmdpi.com

Biosynthetic Pathway Elucidation: If a natural source is found, genetic and biochemical studies could uncover the enzymatic machinery responsible for its production. acs.org This knowledge could then be harnessed for biotechnological production. frontiersin.orgnih.gov

Integration of Advanced Computational Modeling for Structure-Function Relationship Predictions

Computational methods are becoming indispensable tools for predicting how the structure of a molecule relates to its function, saving significant time and resources in the lab. byu.edu For this compound, computational modeling can provide crucial insights into its potential biological interactions.

Future computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the amino acid in a biological environment, such as near a protein or a cell membrane. acs.orgnih.gov These simulations can predict how it moves, its preferred conformations, and its interactions with other molecules, offering clues to its stability and function. acs.orgnih.gov

Docking and Virtual Screening: The 3D structure of the amino acid can be computationally "docked" into the active sites of thousands of known proteins. This can identify potential protein targets, such as enzymes or receptors, whose function might be modulated by the compound. This is particularly relevant for exploring its potential as a modulator of enzymes involved in BCAA catabolism. nih.gov

Quantum Mechanics (QM): QM calculations can provide highly accurate information about the electronic properties of the molecule, helping to understand its reactivity and the nature of its interactions with biological targets. byu.edu The development of parameters for non-canonical amino acids is crucial for improving the accuracy of these simulations. byu.educopernicus.org

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Dynamics (MD) | Simulating behavior in aqueous solution and near proteins acs.orgnih.gov | Understanding conformational preferences and interaction dynamics. |

| Molecular Docking | Screening against libraries of protein structures (e.g., enzymes, receptors). | Identification of potential biological targets and binding modes. |